4-(1,3-benzodioxol-5-ylmethyl)-N-(2,5-dimethylphenyl)piperazine-1-carbothioamide
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Overview
Description
4-(1,3-benzodioxol-5-ylmethyl)-N-(2,5-dimethylphenyl)piperazine-1-carbothioamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-benzodioxol-5-ylmethyl)-N-(2,5-dimethylphenyl)piperazine-1-carbothioamide typically involves the following steps:
Formation of the piperazine core: This can be achieved by reacting a suitable diamine with a dihalide under basic conditions.
Introduction of the benzodioxole moiety: This step involves the alkylation of the piperazine core with a benzodioxole derivative.
Attachment of the carbothioamide group: This can be done by reacting the intermediate with a suitable isothiocyanate.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions can occur at the carbothioamide group.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, such as antimicrobial or anticancer activities.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Generally, piperazine derivatives can interact with receptors, enzymes, or other proteins, leading to various biological effects. The benzodioxole moiety may also play a role in its activity by interacting with specific binding sites.
Comparison with Similar Compounds
Similar Compounds
- 4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carbothioamide
- N-(2,5-dimethylphenyl)piperazine-1-carbothioamide
Uniqueness
The unique combination of the benzodioxole and dimethylphenyl groups in 4-(1,3-benzodioxol-5-ylmethyl)-N-(2,5-dimethylphenyl)piperazine-1-carbothioamide may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-ylmethyl)-N-(2,5-dimethylphenyl)piperazine-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2S/c1-15-3-4-16(2)18(11-15)22-21(27)24-9-7-23(8-10-24)13-17-5-6-19-20(12-17)26-14-25-19/h3-6,11-12H,7-10,13-14H2,1-2H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLXREHXMBLEGFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=S)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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